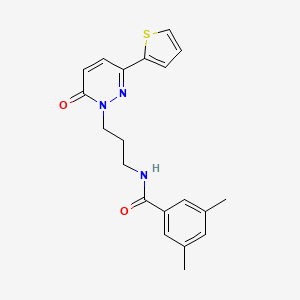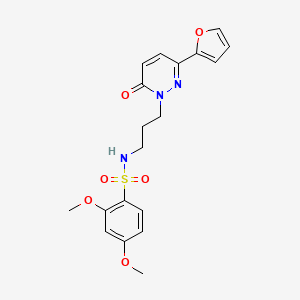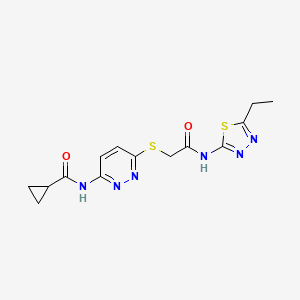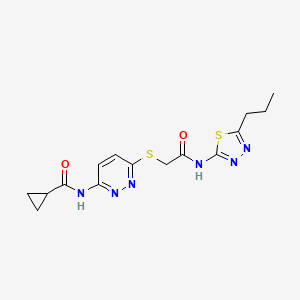![molecular formula C18H17N5O2S2 B3203392 N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1021254-79-4](/img/structure/B3203392.png)
N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
Overview
Description
The compound contains several functional groups including a thiazole ring, a pyridazine ring, and a cyclopropane carboxamide group. The presence of these groups could suggest potential biological activity, as these structures are often found in bioactive compounds .
Molecular Structure Analysis
The molecule likely has a complex 3D structure due to the presence of multiple rings. The thiazole and pyridazine rings are aromatic and planar, while the cyclopropane ring is likely to add some 3D structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amine group could participate in acid-base reactions, and the carbonyl group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as solubility, melting point, and boiling point would need to be determined experimentally .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide”:
Anticancer Activity
This compound has shown potential in anticancer research due to its ability to inhibit the growth of various cancer cell lines. The presence of the benzothiazole moiety is particularly significant as it is known for its anticancer properties. Studies have demonstrated that derivatives of benzothiazole can induce apoptosis and inhibit cell proliferation in cancer cells .
Anti-inflammatory Properties
The compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The pyridazine ring in its structure is known to contribute to anti-inflammatory activity. Research has shown that similar compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .
Antimicrobial Activity
N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide has been studied for its antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal pathogens. The thiazole ring is a common feature in many antimicrobial agents, contributing to the compound’s ability to disrupt microbial cell walls and inhibit growth .
Neuroprotective Effects
Research indicates that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The benzothiazole moiety is known to interact with amyloid plaques, which are characteristic of Alzheimer’s disease, thereby inhibiting their formation and promoting neuronal health .
Antidepressant Effects
Research has also indicated potential antidepressant effects of this compound. It may influence neurotransmitter levels in the brain, such as serotonin and norepinephrine, which are critical in mood regulation. This makes it a candidate for developing new antidepressant medications.
These applications highlight the diverse potential of N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide in various fields of scientific research. Each application leverages different aspects of the compound’s unique chemical structure, making it a versatile candidate for further study.
Springer Springer Springer Springer : Springer : Springer : Springer : Springer
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition suppresses the biosynthesis of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid into inflammatory mediators like thromboxane and prostaglandins . This results in a reduction of inflammation and associated symptoms.
Result of Action
The inhibition of COX enzymes leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation and associated symptoms, such as pain and fever . In addition, some derivatives of this compound have shown significant inhibition of albumin denaturation .
Future Directions
properties
IUPAC Name |
N-[6-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S2/c1-10-2-5-12-13(8-10)27-18(19-12)21-15(24)9-26-16-7-6-14(22-23-16)20-17(25)11-3-4-11/h2,5-8,11H,3-4,9H2,1H3,(H,19,21,24)(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXGNYAHBFJIEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B3203347.png)

![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B3203360.png)
![1-({[5-(4-Bromophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(2-fluorophenyl)piperazine](/img/structure/B3203371.png)

![N-(4-bromo-3-methylphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B3203385.png)


![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide](/img/structure/B3203404.png)
![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide](/img/structure/B3203405.png)